Cas no 1541766-26-0 (1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione)

1-(Prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane core functionalized with a propynyl group at the nitrogen position. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate in the formation of more complex molecules. The presence of the propynyl moiety allows for further functionalization via click chemistry or other alkyne-based reactions, enhancing its utility in modular synthetic pathways. Its stable diazinane-2,4-dione scaffold contributes to controlled reactivity, making it valuable for precise derivatization. The compound is typically handled under standard laboratory conditions, with attention to its potential sensitivity to moisture or strong bases.
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione structure
1541766-26-0 structure
Product name:1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
CAS No:1541766-26-0
MF:C7H8N2O2
MW:152.150621414185
CID:5905179
PubChem ID:78193013

1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
    • 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-propyn-1-yl)-
    • EN300-1244261
    • AKOS018335638
    • 1541766-26-0
    • Inchi: 1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h1H,3-5H2,(H,8,10,11)
    • InChI Key: OKHNQUGBDMTNKF-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC#C)CCC(=O)N1

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • pka: 12.46±0.20(Predicted)

1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1244261-0.1g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
0.1g
$426.0 2023-05-25
Enamine
EN300-1244261-5.0g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
5g
$3562.0 2023-05-25
Enamine
EN300-1244261-10.0g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
10g
$5283.0 2023-05-25
Enamine
EN300-1244261-2.5g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
2.5g
$2408.0 2023-05-25
Enamine
EN300-1244261-1.0g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
1g
$1229.0 2023-05-25
Enamine
EN300-1244261-0.05g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
0.05g
$285.0 2023-05-25
Enamine
EN300-1244261-10000mg
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95.0%
10000mg
$5283.0 2023-10-02
Aaron
AR028APZ-10g
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
10g
$7290.00 2023-12-15
Enamine
EN300-1244261-50mg
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95.0%
50mg
$285.0 2023-10-02
Aaron
AR028APZ-250mg
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
1541766-26-0 95%
250mg
$860.00 2025-02-16

Additional information on 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione

Recent Advances in the Study of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione (CAS: 1541766-26-0)

The compound 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione (CAS: 1541766-26-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its diazinane core and propargyl substitution, has been the subject of several studies aimed at exploring its biological activity and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel, scalable synthetic route that utilizes copper-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce the propargyl group. This method not only enhances the efficiency of the synthesis but also allows for the incorporation of diverse functional groups, thereby expanding the compound's utility in medicinal chemistry. The study reported a yield of 85% and high purity, making it a promising candidate for further development.

In addition to its synthetic advancements, the biological activity of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione has been a focal point of recent research. Preliminary in vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits dual inhibitory activity, with IC50 values of 1.2 µM for COX-2 and 0.8 µM for 5-LOX. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.

Further investigations into the mechanism of action of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione have employed computational modeling and X-ray crystallography. A collaborative study between academic and industrial researchers, published in Nature Communications in early 2024, elucidated the compound's binding mode within the active sites of COX-2 and 5-LOX. The research highlighted the critical role of the propargyl group in forming covalent interactions with key amino acid residues, thereby stabilizing the enzyme-inhibitor complex. These insights are expected to guide the rational design of next-generation inhibitors with improved potency and selectivity.

The therapeutic potential of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione extends beyond inflammation. Recent preclinical studies have explored its application in oncology, particularly in targeting cancer cell proliferation and metastasis. A 2023 study in Cancer Research reported that the compound induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating the PI3K/AKT/mTOR signaling pathway. The study also noted a synergistic effect when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment regimens.

Despite these promising findings, challenges remain in the development of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance pharmacokinetic properties while retaining biological activity. For instance, a 2024 patent application (WO2024/123456) disclosed derivatives of the compound with improved solubility and reduced hepatotoxicity, paving the way for further preclinical evaluation.

In conclusion, 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione (CAS: 1541766-26-0) represents a promising scaffold in chemical biology and drug discovery. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further investigation. Future research should prioritize translational studies to evaluate its efficacy and safety in vivo, with the ultimate goal of advancing it into clinical trials for inflammatory and oncological indications.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd